molecular formula C22H16BrNO B3456834 N-(3-bromophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide

N-(3-bromophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide

Cat. No. B3456834
M. Wt: 390.3 g/mol
InChI Key: NVQQMOLNIISBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide, commonly known as Br-DPC, is a synthetic compound that has been used in various scientific research studies. It is a cyclopropene derivative that has shown potential in the field of medicinal chemistry due to its unique structure and properties.

Mechanism of Action

Br-DPC exerts its effects by binding to the active site of COX-2, thereby inhibiting its activity. This leads to a decrease in the production of prostaglandins, which in turn reduces inflammation. Additionally, Br-DPC has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
Br-DPC has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been found to have neuroprotective effects in animal models of Parkinson's disease. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, and to reduce the expression of matrix metalloproteinases, which are enzymes involved in tissue remodeling.

Advantages and Limitations for Lab Experiments

One advantage of using Br-DPC in lab experiments is its specificity for COX-2, which allows researchers to study the effects of inhibiting this enzyme without affecting the activity of other enzymes. However, one limitation is that Br-DPC is not very soluble in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on Br-DPC. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis. Another area of interest is its neuroprotective effects, which could be explored further in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the anti-cancer properties of Br-DPC could be studied further to determine its potential as a cancer treatment. Finally, new synthesis methods could be developed to improve the yield and purity of Br-DPC.

Scientific Research Applications

Br-DPC has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In particular, Br-DPC has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. This makes Br-DPC a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

N-(3-bromophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrNO/c23-17-12-7-13-18(14-17)24-22(25)21-19(15-8-3-1-4-9-15)20(21)16-10-5-2-6-11-16/h1-14,21H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQQMOLNIISBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C2C(=O)NC3=CC(=CC=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-bromophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-bromophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-bromophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-bromophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.